molecular formula C6H7BrF3NO B2426726 3-Bromo-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one CAS No. 178946-24-2

3-Bromo-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one

Cat. No.: B2426726
CAS No.: 178946-24-2
M. Wt: 246.027
InChI Key: ULBYKRDEJLEBER-UHFFFAOYSA-N
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Description

3-Bromo-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one is a chemical compound with the molecular formula C6H7BrF3NO It is a pyrrolidinone derivative, characterized by the presence of a bromine atom and a trifluoroethyl group attached to the pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one typically involves the bromination of 1-(2,2,2-trifluoroethyl)pyrrolidin-2-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Continuous flow reactors and automated systems might be employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one involves its interaction with molecular targets through its bromine and trifluoroethyl groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules. The compound may also participate in hydrogen bonding and van der Waals interactions, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one is unique due

Properties

IUPAC Name

3-bromo-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrF3NO/c7-4-1-2-11(5(4)12)3-6(8,9)10/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULBYKRDEJLEBER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1Br)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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